molecular formula C20H12Cl2N4O3 B11566532 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-4-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B11566532
M. Wt: 427.2 g/mol
InChI Key: JGYPMEMZOQNDJQ-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, chlorophenyl group, and nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the benzodiazole intermediate using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The chlorinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitro-chlorinated intermediate is reacted with an appropriate amine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-CHLORO-4-NITROBENZAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups, along with the benzodiazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H12Cl2N4O3

Molecular Weight

427.2 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-4-nitrobenzamide

InChI

InChI=1S/C20H12Cl2N4O3/c21-14-8-5-11(19-23-16-3-1-2-4-17(16)24-19)9-18(14)25-20(27)13-7-6-12(26(28)29)10-15(13)22/h1-10H,(H,23,24)(H,25,27)

InChI Key

JGYPMEMZOQNDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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